4-Fluoro-5-iodo-2-methylphenol
Overview
Description
4-Fluoro-5-iodo-2-methylphenol: is an organic compound with the molecular formula C7H6FIO and a molecular weight of 252.03 g/mol It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-5-iodo-2-methylphenol can be synthesized through a multi-step process involving the halogenation of 2-methylphenol. One common method involves the iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction conditions typically include maintaining a low temperature to control the reaction rate and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-iodo-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation reactions to form quinones or reduction reactions to form hydroquinones.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, where the iodine atom is replaced with a different aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are used under mild conditions to facilitate the coupling reaction.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Coupling Products: Aryl or vinyl-substituted phenols are the major products of Suzuki–Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 4-Fluoro-5-iodo-2-methylphenol is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, halogenated phenols like this compound are often explored for their potential antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodo-2-methylphenol in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates nucleophilic aromatic substitution and coupling reactions by stabilizing the intermediate complexes formed during these processes .
Comparison with Similar Compounds
4-Iodo-2-methylphenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar structure but lacks the iodine atom.
Uniqueness: 4-Fluoro-5-iodo-2-methylphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties to the molecule. This dual halogenation enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-fluoro-5-iodo-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOFOVFXBBCXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733172 | |
Record name | 4-Fluoro-5-iodo-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900175-53-3 | |
Record name | 4-Fluoro-5-iodo-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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